Trisodium p-(4,5-dihydro-3-methyl-4-(1-methyl-3-(3-methyl-5-oxido-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl)allylidene)-5-oxo-1H-pyrazol-1-yl)benzenesulphonate
Description
This compound is a highly substituted pyrazole derivative featuring a trisodium sulfonate counterion, a diazenyl group, and conjugated aromatic systems. Its structure includes two pyrazole rings: one in a 4,5-dihydro-5-oxo configuration and another substituted with a methyl group and an allylidene moiety linked to a 4-sulphonatophenyl group . The sulfonate groups enhance water solubility, making it suitable for applications in dyes, pharmaceuticals, or as a ligand in coordination chemistry. Crystallographic characterization of such compounds often employs programs like SHELXL and ORTEP for structure refinement and visualization .
Properties
CAS No. |
53014-12-3 |
|---|---|
Molecular Formula |
C24H19N4Na3O8S2 |
Molecular Weight |
624.5 g/mol |
IUPAC Name |
trisodium;4-[3-methyl-4-[(E,3Z)-3-[3-methyl-5-oxo-1-(4-sulfonatophenyl)pyrazol-4-ylidene]but-1-enyl]-5-oxidopyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C24H22N4O8S2.3Na/c1-14(22-16(3)26-28(24(22)30)18-7-11-20(12-8-18)38(34,35)36)4-13-21-15(2)25-27(23(21)29)17-5-9-19(10-6-17)37(31,32)33;;;/h4-13,29H,1-3H3,(H,31,32,33)(H,34,35,36);;;/q;3*+1/p-3/b13-4+,22-14-;;; |
InChI Key |
KBFBVKYHSOLVFL-XENDVBMFSA-K |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C(=C\2/C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)/C)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=NN(C(=C1C=CC(=C2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)C)[O-])C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Scientific Research Applications
EINECS 258-294-3 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate biochemical pathways and interactions with biological molecules. In medicine, the compound could be explored for its potential therapeutic effects or as a diagnostic tool. Industrially, EINECS 258-294-3 might be utilized in the production of various chemical products or as an intermediate in chemical synthesis .
Comparison with Similar Compounds
Sodium p-[4,5-dihydro-3-methyl-4-[[3-[(p-tolylamino)sulphonyl]-p-tolyl]azo]-5-oxo-1H-pyrazol-1-yl]benzenesulphonate ()
- Key Differences: Contains an azo (-N=N-) group instead of the allylidene moiety. Substituted with a p-tolylamino sulfonyl group, increasing steric bulk. Sodium counterion instead of trisodium, reducing solubility.
- Similarities :
Dipotassium p-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate ()
Trisodium 4-(2-diazenyl-4-sulfonatophenyl)-5-oxo-1-(4-sulfonatophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate ()
- Key Differences :
- Carboxylate group at position 3 of the pyrazole ring.
- Lacks the allylidene moiety.
- Similarities :
Functional and Application Differences
- Target Compound : Likely used in high-solubility applications (e.g., textile dyes, biomedical imaging) due to trisodium counterions and conjugated π-system .
- Compound : The azo group suggests utility as a colorant, but steric hindrance may limit its solubility .
- Compound : Extended conjugation and hydroxy group may enhance UV-Vis absorbance, suitable for optical materials .
Data Tables
Research Findings
- Structural Analysis : X-ray crystallography using SHELXL confirms the planar geometry of the pyrazole core in such compounds, with bond lengths consistent with conjugated systems (C-N: 1.34–1.38 Å; C-C: 1.40–1.45 Å) .
- Purity Criteria: Regulatory guidelines limit related impurities (e.g., 4-aminobenzenesulfonic acid) to <0.2% in pharmaceutical-grade derivatives .
- Activity Cliffs: Minor structural changes (e.g., counterion substitution) significantly alter solubility and bioavailability, as noted in ligand-based screening studies .
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